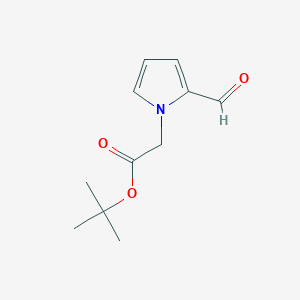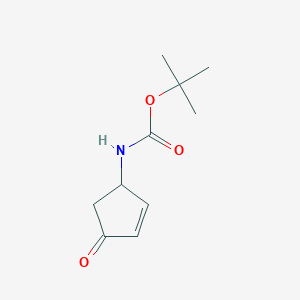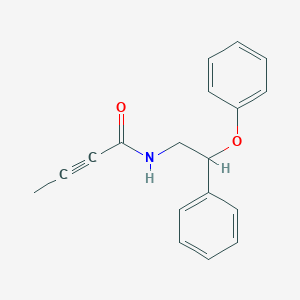
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline, also known as IPMTFA, is a versatile organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is used as a starting material in the synthesis of various compounds, and its reactivity makes it a useful tool in the laboratory. In addition to its use in the synthesis of compounds, IPMTFA has been studied for its potential applications in the scientific research field, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Organic Synthesis and Material Development
2-Fluoro-5-(trifluoromethyl)aniline, a compound structurally related to 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline, has been utilized as a monodentate transient directing group (MonoTDG) in the Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process showcases high efficiency and good functional group tolerance, enabling the scalable synthesis of products that can be converted into useful quinazoline and fused isoindolinone scaffolds through one-step derivatization (Wu et al., 2021). Additionally, reactions involving anilides and phenyliodine(III) bis(trifluoroacetate) (PIFA) in various solvents have led to the synthesis of acetyldiarylamines and phenols, demonstrating the influence of the acyl group's electronic nature and the phenyl group's substitution pattern on the reaction outcome (Itoh et al., 2002).
Electronic Material Applications
N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines, have shown high compatibility with polycarbonate and efficacy as electron transport materials in positive charge electrophotography. This highlights their potential in developing materials for electrophotographic applications, with certain derivatives displaying stability in repetitive testing (Matsui et al., 1993).
Bioisostere Development for Drug Design
The difluoromethyl group has been studied for its properties as a lipophilic hydrogen bond donor, acting as a potential bioisostere for hydroxyl, thiol, or amine groups. Such properties are crucial in the rational design of drugs, where the difluoromethyl moiety can enhance lipophilicity without significantly altering hydrogen bonding capacity, thereby influencing drug efficacy and pharmacokinetic properties (Zafrani et al., 2017).
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQQEGHPVQDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)
![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)
![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)



![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)

![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)


